

Application of Tris-glycine buffer in SDS-PAGE for protein separation.

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Compound of Interest

Compound Name: Glycine sodium

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. A critical component of this method is the buffer system, which establishes the necessary pH and ionic conditions for effective protein separation. The Tris-glycine buffer system, also known as the Laemmli system, is the most widely used discontinuous buffer system for SDS-PAGE.^{[1][2]} This system employs different buffer compositions and pH values in the gel and the electrode reservoirs, which creates a stacking effect, concentrating the protein sample into a narrow band before it enters the resolving gel.^{[1][3]} This results in sharper bands and higher resolution separation of proteins.^[1]

This document provides detailed application notes on the principles of the Tris-glycine buffer system, comprehensive protocols for its use in SDS-PAGE, and quantitative data presented in a clear and accessible format.

Principle of the Tris-Glycine Discontinuous Buffer System

The effectiveness of the Tris-glycine SDS-PAGE system lies in its discontinuous nature, which involves three key components with different pH values: the stacking gel, the resolving gel, and the electrophoresis running buffer.^[1]

- **Stacking Gel (pH 6.8):** The stacking gel has a lower acrylamide concentration (larger pore size) and a lower pH (typically 6.8).^{[1][4]}
- **Resolving Gel (pH 8.8):** The resolving gel has a higher acrylamide concentration (smaller pore size) and a higher pH (typically 8.8).^{[1][4]}
- **Running Buffer (pH 8.3):** The running buffer contains Tris and glycine.^[5]

The separation process can be understood in two phases:

- **Stacking Phase:** When the electric field is applied, ions from the running buffer move into the stacking gel. The key to the stacking effect is the behavior of glycine. At the pH of the running buffer (8.3), glycine is predominantly in its negatively charged glycinate form.^[5] However, upon entering the acidic environment of the stacking gel (pH 6.8), a significant portion of the glycinate ions become zwitterionic (net charge close to zero), dramatically reducing their mobility.^[3]

This creates a moving boundary between the highly mobile chloride ions (leading ions) from the Tris-HCl in the gel and the slow-moving glycine ions (trailing ions).^[3] The SDS-coated, negatively charged proteins have an intermediate mobility and are "stacked" into a very thin, concentrated band between the leading and trailing ions.^{[3][6]}

- **Resolving Phase:** As the stacked protein band reaches the resolving gel, it encounters a higher pH (8.8). At this pH, the glycine molecules become predominantly negatively charged and their mobility increases significantly, exceeding that of the proteins.^[7] The glycine front then overtakes the proteins, leaving them to migrate in a more uniform voltage gradient.^[7] The separation of proteins then occurs based on their molecular weight due to the sieving effect of the polyacrylamide gel matrix.^[8] Smaller proteins move more rapidly through the pores of the gel, while larger proteins are retarded.^[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of buffers and typical experimental conditions for Tris-glycine SDS-PAGE.

Table 1: Composition of Tris-Glycine SDS-PAGE Buffers

Buffer Component	10x Tris-Glycine Running Buffer	1x Tris-Glycine Running Buffer	2x Laemmli Sample Buffer
Tris base	30.3 g/L (0.25 M)[9] [10]	3.03 g/L (25 mM)[11]	6.05 g/L (0.125 M)[4]
Glycine	144.0 g/L (1.92 M)[9] [10]	14.4 g/L (192 mM)[11]	-
SDS	10.0 g/L (1% w/v)[10]	1.0 g/L (0.1% w/v)[11]	4.0 g/L (4% w/v)[4]
Glycerol	-	-	20% (v/v)[4]
β-mercaptoethanol	-	-	10% (v/v)[4]
Bromophenol Blue	-	-	0.004% (w/v)[4]
Tris-HCl, pH 6.8	-	-	0.5 M[4]
Final pH	~8.3 (do not adjust)[9] [12]	8.3[11]	6.8[4]

Table 2: Typical Running Conditions for Tris-Glycine SDS-PAGE

Parameter	Condition	Notes
Voltage (Constant)	125 V[13][14]	Higher voltages can lead to excessive heat generation and band distortion.[13]
Current (Constant)	100 mA (for overnight transfer) [15]	Primarily relevant for subsequent Western blotting transfer.
Run Time	60-90 minutes[13][14]	Dependent on gel percentage, thickness, and desired separation.
Temperature	Room Temperature or Cold Room (4°C)	Running at lower temperatures can help dissipate heat and improve band sharpness.

Experimental Protocols

Protocol 1: Preparation of 10x Tris-Glycine SDS Running Buffer

Materials:

- Tris base
- Glycine
- Sodium Dodecyl Sulfate (SDS)
- Deionized water
- Magnetic stirrer and stir bar
- 1 L graduated cylinder
- 1 L beaker

Procedure:

- Weigh out 30.3 g of Tris base and 144 g of Glycine.[\[9\]](#)
- Transfer the weighed reagents to a 1 L beaker.
- Add approximately 800 mL of deionized water and stir until the solids are completely dissolved.[\[10\]](#)
- Add 10 g of SDS to the solution and continue stirring until it is dissolved.[\[10\]](#)
- Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.[\[9\]](#)
- The pH of the 10x solution should be approximately 8.3 and should not be adjusted with acid or base.[\[9\]](#)[\[12\]](#)
- Store the 10x running buffer at room temperature. For use, dilute to 1x with deionized water.[\[12\]](#)

Protocol 2: Preparation of 2x Laemmli Sample Buffer

Materials:

- Tris-HCl
- Glycerol
- Sodium Dodecyl Sulfate (SDS)
- β -mercaptoethanol
- Bromophenol blue
- Deionized water
- pH meter

Procedure:

- To prepare 10 mL of 2x Laemmli sample buffer, combine the following:
 - 4.0 mL of deionized water
 - 1.0 mL of 0.5 M Tris-HCl, pH 6.8
 - 0.8 g of SDS
 - 2.0 mL of glycerol
 - 0.4 mL of β -mercaptoethanol
 - 0.2 mL of 1% (w/v) bromophenol blue solution
- Mix the components thoroughly.
- Aliquot and store at -20°C.

Protocol 3: Performing SDS-PAGE using Tris-Glycine Buffer

Materials:

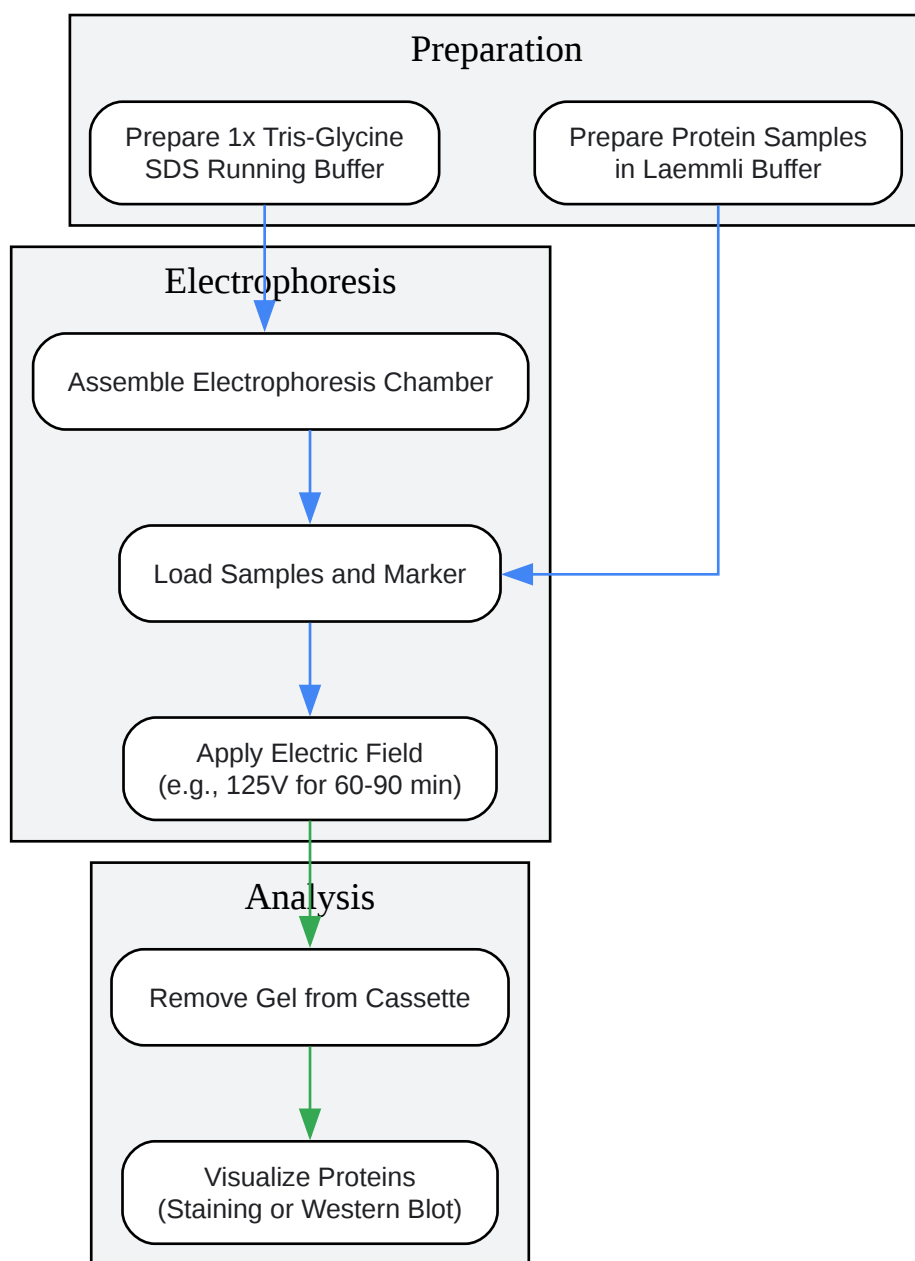
- Pre-cast or hand-cast polyacrylamide gel (with stacking and resolving sections)
- Electrophoresis chamber and power supply
- 1x Tris-Glycine SDS Running Buffer
- Protein samples prepared in 1x Laemmli sample buffer
- Protein molecular weight markers

Procedure:

- Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer to achieve a 1x final concentration. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[16]

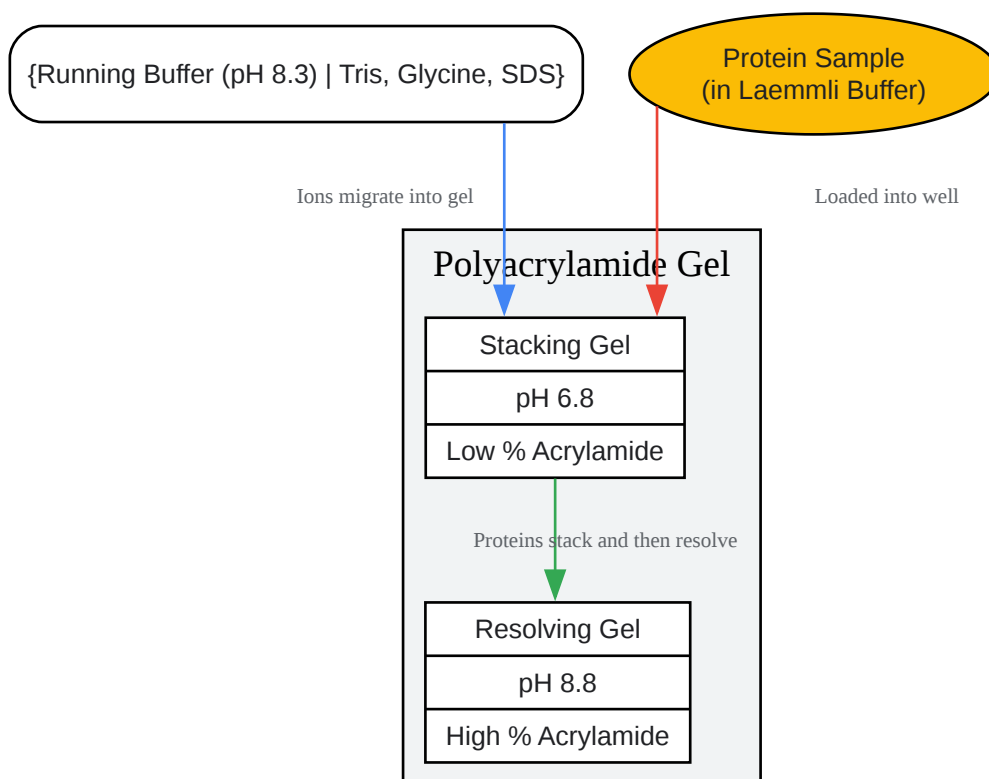
- **Gel Assembly:** Assemble the electrophoresis chamber according to the manufacturer's instructions.
- **Buffer Filling:** Fill the inner and outer chambers of the electrophoresis tank with 1x Tris-Glycine SDS Running Buffer.
- **Sample Loading:** Carefully load the prepared protein samples and molecular weight marker into the wells of the stacking gel.
- **Electrophoresis:** Connect the electrophoresis chamber to the power supply. Apply a constant voltage of 125 V and run the gel for approximately 60-90 minutes, or until the bromophenol blue dye front reaches the bottom of the gel.[\[13\]](#)[\[14\]](#)
- **Gel Removal and Visualization:** After electrophoresis is complete, turn off the power supply and disassemble the apparatus. Carefully remove the gel from the cassette. The separated proteins can then be visualized by staining (e.g., with Coomassie Brilliant Blue) or transferred to a membrane for Western blotting.

Visualizations



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Caption: Workflow for SDS-PAGE using Tris-glycine buffer.



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Caption: Logical relationship of components in the Tris-glycine system.

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